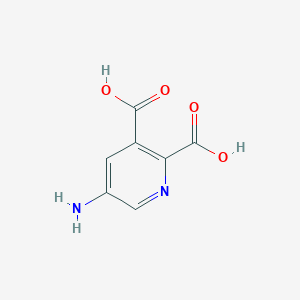
5-Aminopyridine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminopyridine-2,3-dicarboxylic acid is a derivative of pyridinedicarboxylic acid, which is a group of organic compounds that are dicarboxylic derivatives of pyridine . Pyridinedicarboxylic acid comes in several isomers, and all isomers share the molecular weight of 167.12 g/mol and the chemical formula C7H5NO4 .
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) has been studied via a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals .Chemical Reactions Analysis
The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .科学的研究の応用
Synthesis of Brominated Compounds
5-Aminopyridine-2,3-dicarboxylic acid is used in the synthesis of brominated compounds. For instance, it’s used in the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction . The bromination reaction is a key step in the synthesis of imidazolinones .
Antimicrobial Applications
Pyridine compounds, including 5-Aminopyridine-2,3-dicarboxylic acid, have been noted for their antimicrobial properties . They have been found to be promising candidates against various strains such as B. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosa and C. albicans .
Antiviral Applications
In addition to antimicrobial properties, pyridine compounds also exhibit antiviral activities . This makes them a potential candidate for the development of new antiviral drugs.
Chemical Kinetics and Catalysis
The bromination reaction of 5-Aminopyridine-2,3-dicarboxylic acid is used to study chemical kinetics and catalysis . The reaction kinetics model was established, and the bromination reaction was found to be a typical reaction initiated by free radicals .
Pharmaceutical Research
Pyridine compounds, including 5-Aminopyridine-2,3-dicarboxylic acid, have been used in pharmaceutical research due to their various therapeutic properties such as antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .
Improving Water Solubility in Medicinal Chemistry
An important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity . This property is crucial in the development of drugs as it affects their bioavailability.
将来の方向性
A series of novel complexes have been synthesized using transition-metal salts and 5-aminoisophthalic acid (5-aip) by the hydrothermal synthetic method . These complexes have shown photocatalytic degradation behavior in Crystal Violet (CV) solution . The relationship between the distance between the active sites and the photocatalytic activity was explored, showing a linear correlation . The shorter the distance between active sites, the better the photocatalytic degradation effect .
作用機序
Target of Action
5-Aminopyridine-2,3-dicarboxylic acid is a pyridine derivative . Pyridine compounds are known for their diverse therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer, or antidiabetic
Mode of Action
It is known that the presence of the pyridine nucleus in a compound can determine an interaction with a specific protein, which defines the antimicrobial and antiviral selectivity for the target molecule .
Biochemical Pathways
5-Aminopyridine-2,3-dicarboxylic acid is likely involved in the kynurenine pathway, which metabolizes the amino acid tryptophan . This pathway leads to the production of several bioactive compounds, including quinolinic acid, a downstream product of the kynurenine pathway . Quinolinic acid acts as an NMDA receptor agonist and has a potent neurotoxic effect .
Result of Action
Pyridine compounds are known for their diverse therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-ulcer, or antidiabetic .
特性
IUPAC Name |
5-aminopyridine-2,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,8H2,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDZHPOUZQHFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-2,3-dicarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)
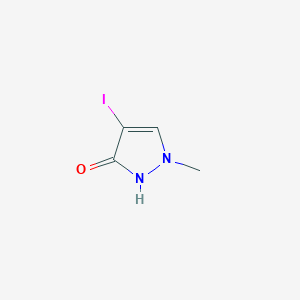
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)
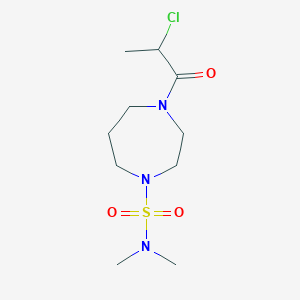
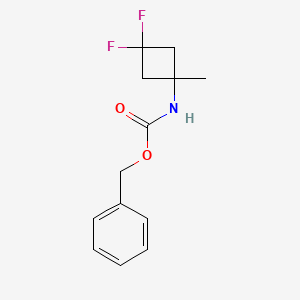


![Ethyl 5-[2-(benzyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2498986.png)
![3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2498987.png)
![N-(Cyclopropylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498988.png)

![3-(2-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498992.png)
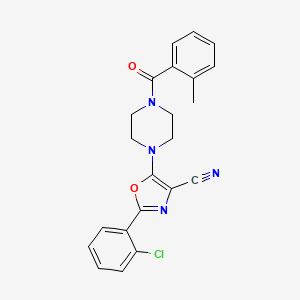
![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)